2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol
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Overview
Description
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol is a compound that features a phenol group substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves multi-step reactions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative.
Phenol: The basic phenolic compound without the pyrazole substitution.
2-{[(1H-pyrazol-4-yl)amino]methyl}phenol: A similar compound without the dimethyl substitution on the pyrazole ring.
Uniqueness
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of both the phenol and substituted pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-11(8-14-15(9)2)13-7-10-5-3-4-6-12(10)16/h3-6,8,13,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMZOMYJLBRKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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